(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine
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Overview
Description
(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a tert-butyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Pyridine: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.
Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation using tert-butyl halides in the presence of a strong base.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, oximes
Reduction: Pyrazoline derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a ligand in the study of metal complexes and their biological activities.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)ethanamine
- (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)propanamine
- (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)butanamine
Uniqueness
(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its steric bulk, affecting its reactivity and interaction with other molecules. The combination of the pyrazole and pyridine rings provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C13H18N4 |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
(5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-8-10(9-14)17(16-11)12-6-4-5-7-15-12/h4-8H,9,14H2,1-3H3 |
InChI Key |
UEBYLDWEXHKHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CN)C2=CC=CC=N2 |
Origin of Product |
United States |
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